molecular formula C7H5ClN2O3 B2840510 1-(2-Chloro-5-nitropyridin-4-YL)ethanone CAS No. 1214241-91-4

1-(2-Chloro-5-nitropyridin-4-YL)ethanone

Cat. No.: B2840510
CAS No.: 1214241-91-4
M. Wt: 200.58
InChI Key: JTDNETFVCNGPOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone typically involves the nitration of 2-chloro-4-pyridyl ethanone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-5-nitropyridin-4-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-nitropyridin-3-YL)ethanone
  • 1-(2-Chloro-3-nitropyridin-5-YL)ethanone
  • 1-(2-Chloro-6-nitropyridin-4-YL)ethanone

Uniqueness: 1-(2-Chloro-5-nitropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. The position of the nitro and chloro groups can significantly affect the compound’s chemical behavior and its interactions with biological targets .

Biological Activity

1-(2-Chloro-5-nitropyridin-4-YL)ethanone is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and a nitro group on the pyridine ring, which contribute to its reactivity and interactions with biological targets. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6ClN2O2\text{C}_7\text{H}_6\text{Cl}\text{N}_2\text{O}_2

This compound is characterized by:

  • A chloro group at position 2
  • A nitro group at position 5
  • An ethanone (acetyl) group at position 4

These substituents play crucial roles in its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Initial studies suggest it may inhibit cancer cell proliferation through various pathways, including apoptosis induction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In cancer research, this compound has been evaluated for its potential to inhibit tumor growth. A study involving human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression, making it a promising candidate for anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on the anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. This study supports the hypothesis that modifications in the pyridine ring can enhance anticancer activity.

Properties

IUPAC Name

1-(2-chloro-5-nitropyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDNETFVCNGPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214241-91-4
Record name 1-(2-chloro-5-nitropyridin-4-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 1-(2-chloro-5-nitropyridin-4-yl)ethanol (1.0 equiv.) in dichloromethane (0.1 M) was added Dess-Martin periodinane (1.8 eq.) and the solution was stirred for 16 hours. The solution was poured into ethyl acetate (800 mL), was washed with 1:1 10% Na2S2O3/NaHCO3(sat.) (4×), with NaCl(sat.), dried over MgSO4, filtered and concentrated yielding 1-(2-chloro-5-nitropyridin-4-yl)ethanone (96%) as a yellow solid. LCMS (m/z): 201.0 (MH+); LC Rt=2.80 min. 1H NMR (CDCl3): δ 9.18 (s, 1H), 7.36 (s, 1H), 2.60 (s, 3H).
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Synthesis routes and methods II

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A route to prepare 4-hydroxy 6-chloro 1,7 napthyridine is depicted in Scheme III. Starting with 2-chloro-4-methyl-5-nitropyridine, condensation with dimethylformamidedimethylacetal and subsequent oxidative cleavage yields 2-chloro-5-nitroisonicotinaldehyde. Chemoselective methyl addition to the aldehyde with methyllithium and titaniumtetrachloride at −50° C. followed by oxidation yields 1-(2-chloro-5-nitropyridin-4-yl)ethanone. Nitro reduction with iron in acetic acid, followed by a two step monotosylation yields N-(4-acetyl-6-chloropyridin-3-yl)-4-nitrobenzenesulfonamide. Upon heating with dimethylformamidedimethylacetal and diisopropylethylamine in DMF at 105° C. and subsequent treatment with thiophenol at room temperature, 6-chloro-1,7-naphthyridin-4-ol is obtained IV. Conversion of IV to the corresponding triflate or benzyl ether using standard conditions yields bifunctional intermediates which can be taken through the chemical transformation depicted in Schemes 1 and 2 to yield 4,6 disubstituted 1,7 naphthyridines V.
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